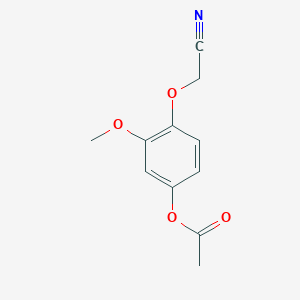

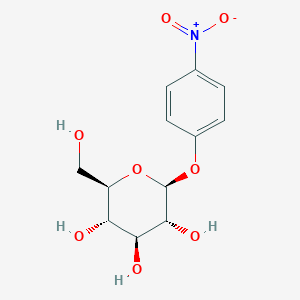

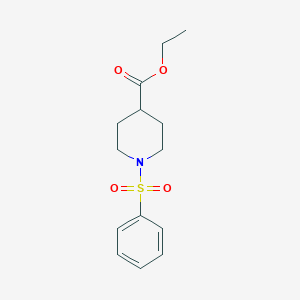

![molecular formula C14 H25 N O11 B016246 N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide CAS No. 55637-63-3](/img/structure/B16246.png)

N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that include the formation of key intermediates, selective protection and deprotection of functional groups, and the use of specific reagents to achieve the desired stereochemistry. While the detailed synthesis process for the specified compound is not directly available, similar compounds, such as acetamides and hydroxamic acids, are synthesized through reactions involving acetylation, condensation, and specific reagent-mediated transformations (Dziuk et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to the one is often elucidated using techniques like X-ray crystallography, NMR (Nuclear Magnetic Resonance), and IR (Infrared Spectroscopy), which reveal the arrangement of atoms, stereochemistry, and conformation. For example, a related compound's crystal structure showed a dimeric arrangement through hydrogen bonds, indicating the importance of intermolecular interactions in determining molecular conformation (Soylu et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving compounds like the one described typically involve nucleophilic addition, acylation, and various redox processes. The reactivity can be influenced by the presence of hydroxyl, acetamido, and glycosidic functional groups, enabling a range of chemical transformations. The specific reactivity patterns would depend on the functional groups present in the molecule and their relative positions.

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystalline structure give insights into the compound's behavior in different environments. These properties are crucial for determining the compound's application in synthesis and its physical handling. For instance, compounds with hydroxamic acid functionality generally exhibit specific solubility patterns in polar and non-polar solvents, impacting their isolation and purification (Zehavi & Sharon, 1973).

Applications De Recherche Scientifique

Environmental Impact and Degradation Pathways

A significant area of study involves understanding the environmental impact and degradation pathways of acetaminophen (ACT) and related compounds. Advanced oxidation processes (AOPs) are explored for treating acetaminophen in aqueous media, revealing various degradation by-products and their biotoxicity. This research contributes to enhancing the degradation efficiency of such compounds using AOP systems, indicating a potential application in environmental remediation efforts (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Pharmacological Profile Enhancement

Research into the stereochemistry of phenylpiracetam and its methyl derivative shows the direct relationship between the configuration of stereocenters and biological properties. This area of study highlights the pharmacological advantages of certain stereoisomers, emphasizing the importance of drug substance purification for enhanced therapeutic efficacy. Such studies are pivotal in the development of more effective pharmacological agents (Veinberg, Vavers, Orlova, Kuznecovs, Domracheva, Vorona, Zvejniece, & Dambrova, 2015).

Interaction with Cannabinoid System

Exploration of the interactions between nonsteroidal anti-inflammatory drugs (NSAIDs) and the cannabinoid system reveals potential influences of some NSAIDs on cannabinoid system mechanisms. This includes inhibiting fatty acid amide hydrolase (FAAH) or affecting an intracellular transporter of endocannabinoids, highlighting a complex interrelation between these systems. Understanding these interactions opens new avenues for research on pain management and anti-inflammatory therapies (Păunescu, Coman, Coman, Ghiţă, Georgescu, Drăia, & Fulga, 2011).

Environmental Fate of Flame Retardants

Studies on novel brominated flame retardants (NBFRs) in various environments shed light on their occurrence, environmental fate, and potential risks. Research emphasizes the need for comprehensive monitoring and optimized analytical methods to understand the environmental impact of these chemicals better. Such efforts are crucial for assessing and mitigating potential ecological and health risks associated with NBFRs (Zuiderveen, Slootweg, & de Boer, 2020).

Propriétés

Numéro CAS |

55637-63-3 |

|---|---|

Nom du produit |

N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide |

Formule moléculaire |

C14 H25 N O11 |

Poids moléculaire |

383.35 g/mol |

Nom IUPAC |

N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide |

InChI |

InChI=1S/C14H25NO11/c1-5(19)15-6(2-16)9(21)13(7(20)3-17)26-14-12(24)11(23)10(22)8(4-18)25-14/h2,6-14,17-18,20-24H,3-4H2,1H3,(H,15,19)/t6-,7+,8+,9+,10+,11-,12-,13+,14?/m0/s1 |

Clé InChI |

HESSGHHCXGBPAJ-BBHPJHERSA-N |

SMILES isomérique |

CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)OC1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |

SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O |

SMILES canonique |

CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O |

Synonymes |

4-MPADG 4-O-beta-D-mannopyranosyl-2-acetamido-2-deoxy-D-glucose 4-O-mannopyranosyl-2-acetamido-2-deoxyglucose ManB(1-4)GlcNAc mannosyl-(1-4)-acetylglucosamine mannosyl-(1-4)-N-acetylglucosamine mannosyl-beta(1-4)-N-acetylglucosamine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

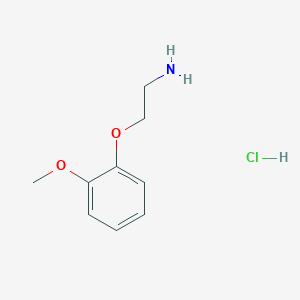

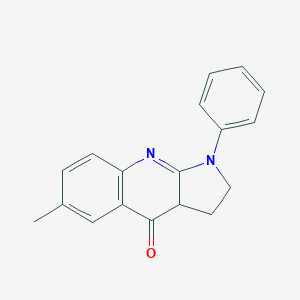

![Methyl 5-methyl-2-[(1-phenylpyrrolidin-2-ylidene)amino]benzoate](/img/structure/B16174.png)

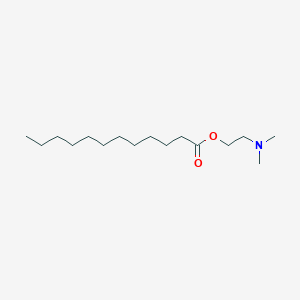

![[12-acetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B16177.png)